Cas no 89283-72-7 (4-iodothiophene-2-carboxylic acid)

4-Iodothiophene-2-carboxylic acid is a heterocyclic organic compound featuring both an iodine substituent and a carboxylic acid functional group on a thiophene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine acts as a reactive site. The carboxylic acid group further enhances its utility by enabling derivatization into esters, amides, or other functionalized thiophene derivatives. Its high purity and well-defined reactivity profile make it valuable for pharmaceutical and materials science research, where precise structural modifications are critical. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic applications.
4-iodothiophene-2-carboxylic acid structure
89283-72-7 structure
Product Name:4-iodothiophene-2-carboxylic acid
CAS No:89283-72-7
MF:C5H3IO2S
MW:254.045592546463
CID:6407817
PubChem ID:3580554
Update Time:2025-10-28

4-iodothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-iodothiophene-2-carboxylic acid
    • EN300-1706072
    • SCHEMBL4249312
    • 89283-72-7
    • 2-Thiophenecarboxylic acid, 4-iodo-
    • Inchi: 1S/C5H3IO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
    • InChI Key: GSEBHZUWNMCUEB-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC=C(I)C=1

Computed Properties

  • Exact Mass: 253.88985g/mol
  • Monoisotopic Mass: 253.88985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 2.238±0.06 g/cm3(Predicted)
  • Melting Point: 115-117 °C
  • Boiling Point: 359.4±27.0 °C(Predicted)
  • pka: 3.42±0.10(Predicted)

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Additional information on 4-iodothiophene-2-carboxylic acid

4-Iodothiophene-2-Carboxylic Acid: A Comprehensive Overview

4-Iodothiophene-2-carboxylic acid, also known by its CAS number 89283-72-7, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in electronics, sensors, and pharmaceuticals. The structure of 4-iodothiophene-2-carboxylic acid consists of a thiophene ring with an iodine atom at the 4-position and a carboxylic acid group at the 2-position, making it a versatile building block for further chemical modifications.

The synthesis of 4-iodothiophene-2-carboxylic acid typically involves multi-step reactions, often starting from simpler thiophene precursors. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for preparing this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions required for introducing the iodine atom at the 4-position. These methods not only improve yield but also enhance the purity of the final product, which is crucial for its application in sensitive electronic devices.

The physical properties of 4-iodothiophene-2-carboxylic acid are highly relevant to its potential uses. The compound exhibits a melting point around 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility characteristics make it suitable for various solution-based fabrication techniques, including spin-coating and drop-casting, which are commonly employed in the production of thin-film devices.

In terms of electronic properties, 4-iodothiophene-2-carboxylic acid has been shown to possess a bandgap that makes it ideal for applications in organic semiconductors. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the charge transport properties of the resulting materials. For example, researchers have reported improved carrier mobility in field-effect transistors (FETs) fabricated using films containing 4-iodothiophene-2-carboxylic acid. These findings suggest that the compound could play a pivotal role in advancing next-generation electronic devices.

Beyond electronics, 4-iodothiophene-2-carboxylic acid has also garnered attention in the field of drug discovery. The thiophene ring is known to exhibit bioactivity, and the presence of an iodine atom further enhances its potential as a pharmacologically active agent. Recent research has focused on evaluating the compound's anti-inflammatory and antioxidant properties. Preliminary results indicate that it may possess significant therapeutic potential, particularly in treating conditions associated with oxidative stress.

The application of 4-iodothiophene-2-carboxylic acid extends to sensor technology as well. Due to its sensitivity to environmental changes, such as pH variations and temperature fluctuations, it has been proposed as a sensing material for detecting analytes in complex environments. For instance, studies have shown that thin films made from this compound can exhibit reversible changes in electrical resistance when exposed to specific chemical vapors. This property makes it a promising candidate for developing low-cost, high-performance sensors.

In conclusion, 4-Iodothiophene-2-Carboxylic Acid (CAS No 89283-72) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and tunable properties make it an invaluable tool for researchers working on advanced materials and therapeutic agents. As ongoing studies continue to uncover new insights into its capabilities, it is likely that this compound will play an increasingly important role in shaping future technologies.

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